N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide” is a complex organic compound. It is composed of a sulfonamide group attached to a phenyl ring with a chlorine and a methyl group, and an ethylphenoxy group. Sulfonamides are a group of compounds known for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a sulfonamide group (-SO2NH2) attached to a phenyl ring. The phenyl ring would have a chlorine atom and a methyl group attached to it. There would also be an ethylphenoxy group attached to the molecule .
Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the conditions and reagents present. Generally, sulfonamides can undergo reactions such as hydrolysis, acylation, and displacement of the sulfonamide nitrogen .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study conducted by Patel et al. (2011) outlined the synthesis of a derivative involving the reaction of 4-chloroaniline with 1-(4-hydroxyphenyl)-ethanone, further reacting with 4-nitrotoluene-2-sulfonyl chloride to produce N-(4-(4-acetylphenoxy)phenyl)-2-methyl-5-nitrobenzenesulphonamide. This compound, upon further reactions, led to the creation of derivatives with antimicrobial activity against various bacterial species, highlighting its potential in antimicrobial therapy (Patel, Nimavat, Vyas, & Patel, 2011).
Oxidation Studies
Rozentsveig et al. (2001) investigated the oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides, including derivatives similar to the compound . The study focused on the chemical transformations these compounds undergo, potentially leading to new chemical entities with varied biological activities (Rozentsveig, Rozentsveig, Levkovskaya, Mirskova, 2001).
Mechanism of Action
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-3-14-5-8-16(9-6-14)22-10-11-23(20,21)19-17-12-15(18)7-4-13(17)2/h4-9,12,19H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUAGIFSEATKRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.